molecular formula C20H14ClP B1592284 Chlorodi(1-naphthyl)phosphine CAS No. 36042-99-6

Chlorodi(1-naphthyl)phosphine

Cat. No.: B1592284
CAS No.: 36042-99-6
M. Wt: 320.7 g/mol
InChI Key: ZHRMSAAMUUNWKE-UHFFFAOYSA-N
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Scientific Research Applications

Chlorodi(1-naphthyl)phosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodi(1-naphthyl)phosphine can be synthesized through the reaction of chlorophosphines with organometallic reagents. One common method involves the reaction of chlorophosphine with 1-naphthylmagnesium bromide (Grignard reagent) under an inert atmosphere . The reaction typically proceeds as follows:

ClP+2C10H7MgBrClP(C10H7)2+2MgBrCl\text{ClP} + 2 \text{C}_{10}\text{H}_7\text{MgBr} \rightarrow \text{ClP(C}_{10}\text{H}_7)_2 + 2 \text{MgBrCl} ClP+2C10​H7​MgBr→ClP(C10​H7​)2​+2MgBrCl

Industrial Production Methods: This includes ensuring the reaction conditions are optimized for larger volumes and maintaining stringent control over the reaction environment to prevent contamination and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chlorodi(1-naphthyl)phosphine primarily undergoes substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as alkoxides, amines, or thiolates. The reaction conditions often require an inert atmosphere and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Mechanism of Action

The mechanism of action of Chlorodi(1-naphthyl)phosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .

Comparison with Similar Compounds

    Triphenylphosphine (PPh3): A widely used phosphine ligand in catalysis.

    Tris(1-naphthyl)phosphine: Similar to Chlorodi(1-naphthyl)phosphine but with three 1-naphthyl groups instead of two.

    Chlorodiphenylphosphine (ClPPh2): Another chlorophosphine with two phenyl groups instead of naphthyl groups.

Uniqueness: this compound is unique due to the presence of the naphthyl groups, which provide steric hindrance and electronic effects that can influence the reactivity and stability of the resulting metal complexes. This makes it particularly useful in catalytic applications where such properties are desirable .

Properties

IUPAC Name

chloro(dinaphthalen-1-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRMSAAMUUNWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595739
Record name Dinaphthalen-1-ylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36042-99-6
Record name Dinaphthalen-1-ylphosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorodi(1-naphthyl)phosphine

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